molecular formula C28H18 B089332 2,3-Naphthotriptycene CAS No. 13929-87-8

2,3-Naphthotriptycene

Cat. No. B089332
CAS RN: 13929-87-8
M. Wt: 354.4 g/mol
InChI Key: KQDVXKOVVCYSNG-UHFFFAOYSA-N
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Description

2,3-Naphthotriptycene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structural features and potential applications in various fields of science. It is a highly symmetrical molecule that consists of three fused naphthalene rings and a triptycene unit. This structure gives 2,3-naphthotriptycene a high degree of rigidity and stability, which makes it an excellent candidate for use in a range of scientific applications.

Mechanism Of Action

The mechanism of action of 2,3-naphthotriptycene is not well understood. However, it is believed that its unique structural features play a key role in its ability to interact with other molecules and materials. The rigidity and stability of the molecule make it an excellent candidate for use in various chemical reactions and processes.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2,3-naphthotriptycene. However, some studies have suggested that it may have potential applications in the development of new drugs and therapies. For example, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases and conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-naphthotriptycene in lab experiments is its high degree of stability and rigidity. This makes it an excellent candidate for use in various chemical reactions and processes. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 2,3-naphthotriptycene. One area of interest is in the development of new materials for use in electronics and photonics. Researchers are also exploring the potential applications of this compound in the development of new drugs and therapies. Additionally, there is ongoing research into the mechanism of action of 2,3-naphthotriptycene, which could help to unlock its full potential in various fields of science.

Synthesis Methods

The synthesis of 2,3-naphthotriptycene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction between 1,3,5-triphenylbenzene and 1,2-naphthoquinone. This reaction yields a mixture of isomers, which can be separated and purified using various chromatographic techniques.

Scientific Research Applications

2,3-Naphthotriptycene has been studied extensively for its potential applications in various fields of science. One of the most promising areas of research is in the development of new materials for use in electronics and photonics. The unique structural features of 2,3-naphthotriptycene make it an excellent candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

properties

CAS RN

13929-87-8

Product Name

2,3-Naphthotriptycene

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene

InChI

InChI=1S/C28H18/c1-2-8-18-14-20-16-26-25(15-19(20)13-17(18)7-1)27-21-9-3-5-11-23(21)28(26)24-12-6-4-10-22(24)27/h1-16,27-28H

InChI Key

KQDVXKOVVCYSNG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57

Canonical SMILES

C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57

Origin of Product

United States

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